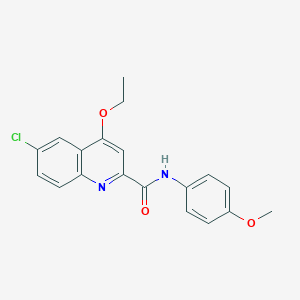

![molecular formula C19H17ClN2O3 B6515638 ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate CAS No. 950266-49-6](/img/structure/B6515638.png)

ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate” is a chemical compound that belongs to the class of quinolines . Quinolines are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions with various reactants, including nucleophiles and electrophiles . The carbon atom of the carbonyl group and the carbon atom of the nitrile function are liable to attack by nucleophiles . In addition, the carbon atom of the active methylene group and the nitrogen atoms of the hydrazine portion are liable to attack by electrophiles .Molecular Structure Analysis

The molecular structure of “this compound” can exist in four relatively stable conformations . The 13C NMR spectrum reveals the presence of two typical methylene carbons and carboxyl carbon at 66.32, 70.16 and 169.10 ppm, respectively, together with 21 quinoline and benzene ring carbon signals in the aromatic range of 93.66–154.68 ppm .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and may involve various reactants. One possible explanation for the failure of direct coupling between the aniline and 4 is; when Quinolone ring Nitrogen was allylated this led to a loss of acidity and resultantly a loss of reactivity at the C-3 carboxylate end .Physical And Chemical Properties Analysis

The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group and ketone . For the target compound, the negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Scientific Research Applications

ECMQC is used in a variety of scientific research applications, including drug development, synthesis, and biological studies. It is often used as a starting material for the synthesis of a variety of organic compounds, such as quinoline derivatives, pharmaceuticals, and agrochemicals. It is also used in studies of enzyme inhibition and drug metabolism, as well as in the development of novel drugs.

Mechanism of Action

Target of Action

Quinoline derivatives have been used in various significant fields due to their interaction with cells .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to various changes at the molecular level. The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group . This region is more likely to provide electrons, and there may be a nucleophilic attack site .

Biochemical Pathways

Quinoline derivatives have been known to affect various biochemical pathways .

Pharmacokinetics

The compound’s molecular formula is c20h19cln2o3, and its average mass is 370829 Da , which could influence its pharmacokinetic properties.

Result of Action

Quinoline derivatives have been known to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the stability of boronic esters, which are often used in the synthesis of such compounds, can be affected by air and moisture .

Advantages and Limitations for Lab Experiments

The use of ECMQC in laboratory experiments has several advantages. It is a relatively stable compound, which makes it easy to store and handle. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, the use of ECMQC in laboratory experiments also has some limitations. Its solubility in water is relatively low, which can make it difficult to dissolve in aqueous solutions. Additionally, it is an aromatic compound, which can make it difficult to purify.

Future Directions

There are several potential future directions for research involving ECMQC. These include further studies on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on its use as a starting material for the synthesis of novel organic compounds. Additionally, further research could be conducted on its use in drug development, as well as its potential applications in agrochemicals. Finally, further research could be conducted on its potential as an inhibitor of certain enzymes, such as cytochrome P450 enzymes.

Synthesis Methods

ECMQC can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the combination of a halide and an organoboron compound in the presence of a palladium catalyst, resulting in the formation of a new C-C bond. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.

properties

IUPAC Name |

ethyl 6-chloro-4-(3-methoxyanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-3-25-19(23)18-11-17(15-9-12(20)7-8-16(15)22-18)21-13-5-4-6-14(10-13)24-2/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDPSRMOIMNPDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6515558.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6515566.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6515570.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6515575.png)

![3-[4-(benzyloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515585.png)

![3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515587.png)

![N-(5-chloro-2-methylphenyl)-2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515592.png)

![ethyl 6-chloro-4-[(3-chloro-4-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515595.png)

![ethyl 6-chloro-4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6515605.png)

![ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515616.png)

![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)

![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)